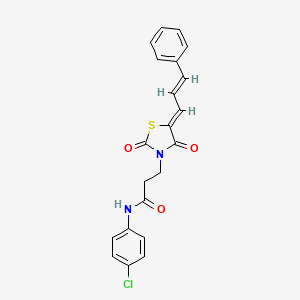

N-(4-chlorophenyl)-3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanamide

Description

N-(4-chlorophenyl)-3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanamide is a thiazolidinedione (TZD) derivative characterized by a propanamide backbone substituted with a 4-chlorophenyl group and a (Z)-configured thiazolidinedione core fused to an (E)-3-phenylallylidene moiety. This compound’s structure combines electron-withdrawing (chlorophenyl) and π-conjugated (allylidene) groups, which may enhance its bioactivity, particularly in targeting enzymes like histone deacetylases (HDACs) or kinases .

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3S/c22-16-9-11-17(12-10-16)23-19(25)13-14-24-20(26)18(28-21(24)27)8-4-7-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,23,25)/b7-4+,18-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPADOLCRHSJOE-DFBITEFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidin-3-yl core. This can be achieved through the reaction of appropriate precursors under controlled conditions. The phenyl and chlorophenyl groups are then introduced through subsequent reactions, often involving reagents like phenylacetic acid and chlorobenzene.

Industrial Production Methods: On an industrial scale, the production of this compound requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its anticancer properties . Similar thiazolidinone derivatives have shown promising results in inhibiting cancer cell proliferation across various cancer types, including breast and colon cancers. The presence of both dioxo and allylidene functionalities enhances its reactivity and interaction with biological targets, making it a candidate for further development as an anticancer agent .

Case Study: Anticancer Activity

A study evaluating the anticancer activity of thiazolidinone derivatives found that compounds with similar structural motifs exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colon cancer). The study highlighted the importance of structural variations in enhancing biological activity .

Antimicrobial Activity

Thiazolidinones have been recognized for their antibacterial and antifungal properties. The incorporation of specific substituents into the thiazolidinone structure can lead to enhanced activity against a range of pathogens. Research has indicated that compounds similar to N-(4-chlorophenyl)-3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanamide may exhibit activity against drug-resistant bacterial strains .

Anti-inflammatory Applications

The compound's potential as an anti-inflammatory agent is also noteworthy. Thiazolidinones have been shown to interact with inflammatory pathways, which could make them useful in treating conditions characterized by excessive inflammation. This application is particularly relevant given the rising incidence of chronic inflammatory diseases .

Diabetes Management

Research indicates that thiazolidinones may play a role in the management of type II diabetes mellitus by acting as agonists for peroxisome proliferator-activated receptors (PPARs). This interaction can enhance insulin sensitivity and glucose metabolism, making compounds like this compound relevant in diabetes research .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiazolidinones is crucial for optimizing their pharmacological profiles. Research has focused on how variations in substituents affect biological activity, providing insights that can guide the design of more effective therapeutic agents .

Summary Table of Applications

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of TZD-based propanamides with variations in aromatic substituents and core modifications. Key analogues include:

Key Observations :

- Halogen Effects : Fluorine (electron-withdrawing) vs. chlorine (bulkier, lipophilic) substituents influence solubility and target binding. For example, P7 (Cl/CF₃) exhibits a higher melting point (>300°C) than P6 (244.5°C), likely due to enhanced intermolecular interactions .

- Core Modifications : Replacement of the allylidene group with pyridinyl (P6, P7) or indolinylidene () alters π-conjugation and electronic properties, affecting UV absorption (λmax ~332 nm for pyridinyl derivatives) .

- Thioxo vs.

Biological Activity

N-(4-chlorophenyl)-3-((Z)-2,4-dioxo-5-((E)-3-phenylallylidene)thiazolidin-3-yl)propanamide is a thiazolidinone derivative with a complex structure that suggests significant potential for biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Structure and Properties

The compound features a thiazolidinone core with multiple functional groups, including:

- A 4-chlorophenyl group

- A propanamide moiety

- Dioxo and allylidene functionalities

These structural components are known to influence the compound's reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Anticancer Activity : Similar thiazolidinone derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies on related compounds demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These compounds induced apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation .

- Antimicrobial Properties : Thiazolidinones have been noted for their antimicrobial effects, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Induction of Apoptosis : Studies have shown that similar compounds increase the Bax/Bcl-2 ratio, leading to enhanced apoptotic signaling in cancer cells.

- Cell Cycle Arrest : Compounds related to this thiazolidinone have been observed to induce cell cycle arrest at various phases (S and G2/M), effectively halting cancer cell proliferation .

- Targeting Specific Enzymes : The presence of dioxo groups may facilitate interactions with key enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidinones and their derivatives:

| Study | Findings |

|---|---|

| PMC9781117 | Investigated 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives with significant cytotoxicity against MCF-7 and HepG2 cells (IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL). |

| PMC8025871 | Reported on crystal structures of related compounds showing strong interactions through hydrogen bonding, suggesting stability and potential biological activity. |

| Science.gov | Discussed derivatives exhibiting antichagasic activity alongside moderate antineoplastic effects, highlighting the versatility of thiazolidinone-based compounds in therapeutic applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.